Diethyl(3-bromopropyl)(phenyl)propanedioate

Description

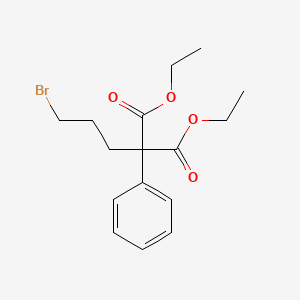

Diethyl(3-bromopropyl)(phenyl)propanedioate (CAS: 33837-55-7) is a brominated propanedioate ester with the molecular formula C₁₆H₂₁BrO₄ and a molecular weight of 357.24 g/mol . Structurally, it features a propanedioate core substituted with a 3-bromopropyl group and a phenyl group at the central carbon (position 2), making it a branched diester. This compound is primarily utilized in synthetic organic chemistry as an intermediate for constructing complex molecules, particularly in nucleophilic substitution or coupling reactions due to its reactive bromine moiety . Its steric and electronic properties are influenced by the bulky phenyl and bromopropyl substituents, which may impact its reactivity compared to simpler propanedioate derivatives.

Propriétés

Numéro CAS |

33837-55-7 |

|---|---|

Formule moléculaire |

C16H21BrO4 |

Poids moléculaire |

357.24 g/mol |

Nom IUPAC |

diethyl 2-(3-bromopropyl)-2-phenylpropanedioate |

InChI |

InChI=1S/C16H21BrO4/c1-3-20-14(18)16(11-8-12-17,15(19)21-4-2)13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3 |

Clé InChI |

LLEWSGAUVREMCE-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C(CCCBr)(C1=CC=CC=C1)C(=O)OCC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(3-bromopropyl)(phenyl)propanedioate typically involves the alkylation of diethyl propanedioate (malonic ester) with 3-bromopropyl bromide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate ion from the malonic ester, which then undergoes nucleophilic substitution with the alkyl halide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl(3-bromopropyl)(phenyl)propanedioate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Hydrolysis: Acidic or basic conditions can be employed, using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized products such as carboxylic acids or ketones.

Reduction: Reduced products such as alcohols.

Hydrolysis: Carboxylic acids and alcohols.

Applications De Recherche Scientifique

Diethyl(3-bromopropyl)(phenyl)propanedioate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the development of new drugs.

Material Science: Utilized in the preparation of polymers and other advanced materials.

Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.

Mécanisme D'action

The mechanism of action of Diethyl(3-bromopropyl)(phenyl)propanedioate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The compound can also undergo hydrolysis, oxidation, and reduction, depending on the conditions and reagents used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Propanedioate esters (malonates) are versatile intermediates in organic synthesis. Below, we compare the target compound with structurally and functionally related derivatives, focusing on substituent effects, physicochemical properties, and applications.

Propanedioate Esters with Bromoalkyl Substituents

- Diethyl 3-Bromopropylmalonate (C₁₀H₁₇BrO₄; 281.15 g/mol) :

This simpler analogue lacks the phenyl group, reducing steric hindrance and cost. It is commonly used as a precursor for introducing bromopropyl chains into target molecules. Its smaller size enhances solubility in polar solvents compared to the phenyl-substituted derivative . - Such structural modifications can enhance binding affinity in medicinal chemistry applications but may reduce synthetic accessibility .

Propanedioate Esters with Non-Halogenated Substituents

- Dibutyl Propanedioate (C₁₁H₂₀O₄; 216.27 g/mol) :

Substituted with butyl groups, this ester exhibits moderate nematicidal activity (41.28% mortality against Meloidogyne javanica at 72 hours) but lacks the electrophilic bromine necessary for cross-coupling reactions . - Diethyl 2-(1-Hydroxybutyl)propanedioate (C₁₁H₂₀O₅; 232.23 g/mol) :

The hydroxybutyl group increases hydrophilicity, making it detectable in environmental samples (e.g., house dust). Seasonal variations in its abundance suggest volatility differences compared to brominated analogues .

Bromopropyl-Containing Non-Propanedioate Compounds

- Diethyl(3-bromopropyl)phosphonate (C₇H₁₆BrO₃P; 259.08 g/mol) :

Replacing the propanedioate core with a phosphonate group alters reactivity. Phosphonates are resistant to hydrolysis, making this compound suitable for stable ligand design in coordination chemistry. The bromine here facilitates alkylation reactions, similar to the target compound .

Key Data Table

Research Findings and Limitations

- Reactivity : The phenyl group in the target compound may slow reaction kinetics in SN2 mechanisms compared to Diethyl 3-Bromopropylmalonate, as evidenced by steric effects in analogous systems .

- Biological Activity : Unlike dibutyl propanedioate, the target compound lacks direct nematicidal data in the provided literature. Its bromine atom could theoretically enhance bioactivity via alkylation of biological targets .

- Environmental Behavior : Propanedioates with hydroxyl or alkyl groups (e.g., Diethyl 2-(1-hydroxybutyl)propanedioate) are more environmentally mobile than brominated derivatives, which may persist due to lower volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.